3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
CAS No.: 352688-67-6
Cat. No.: VC21475244
Molecular Formula: C7H10ClN3OS2
Molecular Weight: 251.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352688-67-6 |
|---|---|
| Molecular Formula | C7H10ClN3OS2 |
| Molecular Weight | 251.8g/mol |
| IUPAC Name | 3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12) |
| Standard InChI Key | UWETWZSNHVZMLH-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)CCCl |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)CCCl |
Introduction
Chemical Identity and Structure
Basic Information and Identifiers
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is cataloged under CAS Registry Number 352688-67-6. The compound is also occasionally referred to as 3-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, with "ethylthio" and "ethylsulfanyl" being used interchangeably in chemical nomenclature. The compound possesses multiple identifiers that facilitate its tracking in chemical databases and literature.
Table 1: Chemical Identity Information
| Parameter | Information |
|---|---|
| CAS Registry Number | 352688-67-6 |
| Molecular Formula | C7H10ClN3OS2 |
| Molecular Weight | 251.76 g/mol |
| IUPAC Name | 3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12) |
| Standard InChIKey | UWETWZSNHVZMLH-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)CCCl |
| PubChem Compound ID | 1713991 |
These identifiers are crucial for unambiguous identification of the compound in chemical databases, literature searches, and regulatory documentation .
Structural Features
The structure of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide consists of three main components:
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A 1,3,4-thiadiazole heterocyclic ring as the core structure
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An ethylsulfanyl (ethylthio) group attached at position 5 of the thiadiazole ring
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A 3-chloropropanamide group linked to position 2 of the thiadiazole ring
The thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms in specific positions (1,3,4). This arrangement contributes significantly to the compound's chemical behavior and potential biological activities. The ethylsulfanyl group consists of an ethyl chain (-CH2CH3) linked to the thiadiazole ring through a sulfur atom. The 3-chloropropanamide moiety includes an amide linkage (-CONH-) connecting a 3-chloropropyl chain to the thiadiazole ring.
Physical and Chemical Properties
Computed and Experimental Properties
The physical and chemical properties of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide determine its behavior in different environments and its potential applications in research and industry.
Table 2: Physical and Chemical Properties
One noteworthy characteristic of thiadiazole compounds is their relatively good liposolubility, attributed to the presence of the sulfur atom. This property allows them to cross cellular membranes effectively, which is a valuable feature for potential drug candidates .
Chemical Reactivity
The chemical reactivity of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is primarily determined by its functional groups:
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The chloro group at the end of the propanamide chain makes it susceptible to nucleophilic substitution reactions, facilitating further modifications of the compound.
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The thiadiazole ring can participate in various electrophilic and nucleophilic reactions.
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The amide bond provides a site for potential hydrolysis under specific conditions.
These reactive sites make the compound versatile for chemical transformations, enabling researchers to create derivative compounds with potentially enhanced or altered properties.
Synthesis Methods
General Synthetic Approach
The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from the preparation of the thiadiazole ring and subsequent modifications to introduce the ethylsulfanyl group and the 3-chloropropanamide moiety. The process requires careful control of reaction conditions to ensure high yield and purity.
Synthesis Steps
Based on the synthesis of similar thiadiazole derivatives, a general synthetic route may involve:
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Formation of the 1,3,4-thiadiazole ring structure through cyclization reactions
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Introduction of the ethylsulfanyl group at position 5 of the thiadiazole ring
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Attachment of the 3-chloropropanamide moiety at position 2 through an acylation reaction
The specific reaction conditions, reagents, and purification methods would need to be optimized to achieve high yields and purity. The synthesis typically employs standard organic chemistry techniques, including protection/deprotection strategies, controlled temperature reactions, and appropriate solvents.
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system |
These classifications indicate that the compound may cause skin and eye irritation and may irritate the respiratory system .
Biological Activities and Applications
Pharmaceutical Research Applications
The structural features of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide make it particularly interesting for pharmaceutical research. The compound may serve as:
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A scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents
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An intermediate in the synthesis of more complex bioactive molecules
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A tool compound for studying biological systems and mechanisms
The presence of the chloro group facilitates nucleophilic substitution reactions, allowing for the preparation of various derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Agricultural Chemistry Applications
Thiadiazole derivatives similar to 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide have found applications in agricultural chemistry. The compound is used as an intermediate in the synthesis of agrochemicals, highlighting its potential in agricultural applications.
Potential applications in this field include:
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Development of novel fungicides
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Creation of insecticides with specific mechanisms of action
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Research on plant growth regulators
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Formulation of herbicides with improved selectivity
Current Research Status and Future Perspectives
Current Research Status
Research on 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide and related thiadiazole derivatives is ongoing in several areas:
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Synthesis of libraries of derivatives for structure-activity relationship studies
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Investigation of antimicrobial properties, particularly against resistant strains
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Exploration of anticancer activities through various mechanisms
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Development of more efficient and environmentally friendly synthesis methods
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Application in agricultural chemistry as precursors to active ingredients in crop protection products
The compound is commercially available from several chemical suppliers for research purposes, indicating its relevance in current scientific investigations .
Future Research Directions
Future research on 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide may focus on:
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Detailed mechanistic studies to understand its interactions with biological targets
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Optimization of its pharmacokinetic properties through structural modifications
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Exploration of synergistic effects with established therapeutic agents
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Development of targeted delivery systems to enhance its efficacy and reduce potential side effects
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Investigation of its potential in addressing emerging health challenges, such as antibiotic resistance and new viral threats
The versatility of the thiadiazole scaffold and the reactive sites in 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide provide ample opportunities for future research and development efforts .
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, differing in specific substituents or functional groups.
Table 5: Structural Analogs of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | 391864-01-0 | Ethyl group instead of ethylsulfanyl at position 5 |
| 3-chloro-N-[5-(pyrrolidin-1-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide | N/A | Pyrrolidin-1-ylmethyl group instead of ethylsulfanyl |
| 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | 915924-05-9 | Cyclopropyl group instead of ethylsulfanyl |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | N/A | 2-propylpentanamide instead of 3-chloropropanamide and ethyl instead of ethylsulfanyl |
These structural analogs may exhibit similar or different biological activities, providing insights into structure-activity relationships within this class of compounds .
Structure-Activity Relationships
Comparing the biological activities of these structural analogs can reveal important structure-activity relationships (SARs) for thiadiazole derivatives:
Understanding these structure-activity relationships is essential for rational drug design and the development of optimized thiadiazole derivatives with enhanced biological activities and improved pharmacokinetic properties .
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